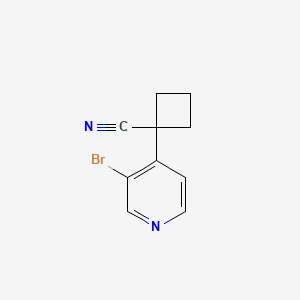
1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclobutane ring with a carbonitrile group.
Preparation Methods
The synthesis of 1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile typically involves the reaction of 3-bromopyridine with cyclobutanone in the presence of a suitable catalyst and reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Bromopyridin-4-yl)cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical properties and reactivity.
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile: This compound has the bromine atom attached to a different position on the pyridine ring, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-(3-bromopyridin-4-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2 |
InChI Key |
DAVONJIUHQTPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















